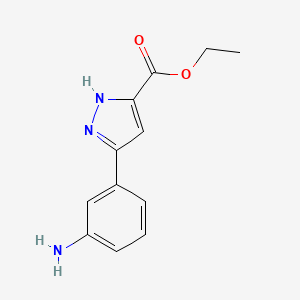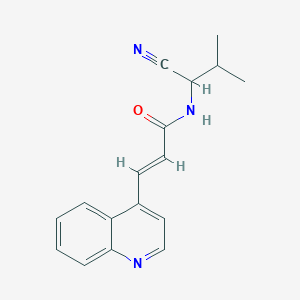
(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as DNA Methyltransferase Inhibitors
Quinoline derivatives, including (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide, have been investigated for their potential to inhibit DNA methyltransferase (DNMT). These compounds are designed based on molecular modeling studies to interact with DNMT substrates and proteins, exhibiting potent inhibitory activities. Derivatives synthesized from quinoline showed promising activities, potentially useful for re-expression of genes controlled by methylated promoters in specific cancer cells, demonstrating cytotoxicity in leukemia cell lines. This indicates a potential application of these compounds in cancer therapy, specifically targeting DNA methylation processes (Rilova et al., 2014).
Aminoacylation of Ynones with Amides
The transition-metal-free aminoacylation of ynones with amides has been developed, leading to the synthesis of substituted quinolin-4(1H)-ones or enaminones. This method highlights a base-promoted insertion process, providing an efficient pathway to access diverse quinoline derivatives. The process's attractiveness lies in its simplicity, use of easily accessible materials, and high atom economy. Such synthetic strategies expand the toolkit for producing quinoline-based molecules, potentially useful in various pharmaceutical applications (Zheng et al., 2018).
Synthesis of 2-Methyl-2-quinolin-2-yl-propiophenones
Research into the synthesis of 2-methyl-2-quinolin-2-yl-propiophenones via Grignard reactions with 2-(1-cyano-1-methylethyl)quinoline showcases the exploration of quinoline derivatives for various scientific applications. These compounds, characterized by their specific NMR spectra, offer insights into the structural and electronic properties of quinoline derivatives, potentially useful in material science or pharmaceutical research (Gawinecki et al., 1999).
Antimicrobial Activities of Quinoline Moieties
Quinoline moieties and their derivatives have been studied for their antimicrobial properties. The synthesis of 2-amino-3-cyano quinoline derivatives and their evaluation against various microbial species suggest the potential of quinoline-based compounds in developing new antimicrobial agents. This research direction is critical in addressing the increasing resistance to traditional antibiotics, offering a pathway to novel therapeutic agents (Jadhav & Halikar, 2013).
Colorimetric Sensors for Metal Ions
Quinoline derivatives have also been explored as colorimetric sensors for metal ions, demonstrating the versatility of quinoline-based compounds beyond pharmaceuticals. These sensors can detect metal ions like Cu(2+) and Zn(2+) in aqueous solutions, highlighting potential applications in environmental monitoring and the development of diagnostic tools. The specificity and sensitivity of these sensors are crucial for detecting trace amounts of metals in various samples, underscoring the importance of quinoline derivatives in analytical chemistry (You et al., 2015; Park et al., 2015).
Propiedades
IUPAC Name |
(E)-N-(1-cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)16(11-18)20-17(21)8-7-13-9-10-19-15-6-4-3-5-14(13)15/h3-10,12,16H,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANSMMQNOWPGK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C=CC1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C#N)NC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
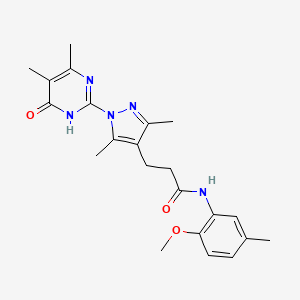


![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
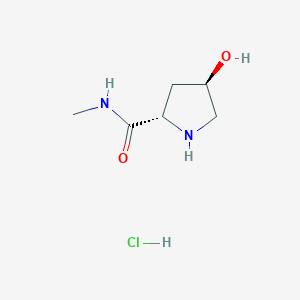

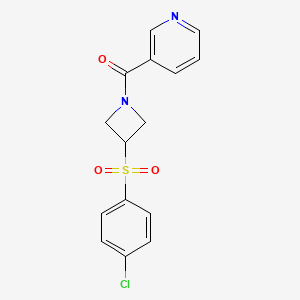
![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
